molecular formula C22H40O4Zn B12062362 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)

Cat. No.: B12062362
M. Wt: 433.9 g/mol
InChI Key: MLHSFTRXWHJIHL-ORWWTJHYSA-N
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Description

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II), often abbreviated as Zn(TMHD)₂, is a zinc coordination complex with the β-diketonate ligand TMHD. Its molecular formula is C₂₂H₄₀O₄Zn, and it has a molecular weight of 431.92 g/mol . The compound appears as a solid with a melting point of 132–134°C and a boiling point of 202.8°C . It is widely used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for thin-film synthesis and as a catalyst in organic reactions, such as the phosphonylation of alcohols . Its bulky TMHD ligands enhance thermal stability and volatility, making it suitable for high-temperature applications .

Properties

Molecular Formula

C22H40O4Zn

Molecular Weight

433.9 g/mol

IUPAC Name

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;zinc

InChI

InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7+;

InChI Key

MLHSFTRXWHJIHL-ORWWTJHYSA-N

Isomeric SMILES

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Zn]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zn]

Origin of Product

United States

Preparation Methods

Detailed Procedure

  • Reactants :

    • Anhydrous zinc acetate (Zn(OAc)₂) and Htmhd in a 1:2 molar ratio.

    • Ethanol as the solvent due to its polarity and ability to dissolve both reactants.

  • Process :

    • Dissolve Zn(OAc)₂ (13.76 g, 75 mmol) in 100 mL ethanol under inert atmosphere.

    • Add Htmhd (31.41 mL, 150 mmol) dissolved in 150 mL ethanol dropwise.

    • Reflux at 78°C for 2–4 hours with vigorous stirring.

  • Workup :

    • Remove solvent via rotary evaporation.

    • Recrystallize the crude product from hexane or ethanol to obtain white crystals.

  • Yield : 75–80%.

Key Parameters :

  • Stoichiometry : Excess Htmhd ensures complete ligand substitution.

  • Temperature : Reflux conditions prevent intermediate precipitation.

  • Purification : Recrystallization eliminates residual acetic acid and unreacted Htmhd.

Alternative Synthetic Routes

Use of Different Zinc Precursors

While zinc acetate is standard, other zinc salts (e.g., Zn(NO₃)₂, ZnCl₂) may be used. However, acetate’s weak coordination facilitates ligand exchange, making it preferable.

Solvent Variations

  • Toluene or THF : Non-polar solvents yield slower reactions but higher purity.

  • Methanol : Faster kinetics due to higher polarity, but risk of byproduct formation.

Microwave-Assisted Synthesis

Emerging studies suggest microwave irradiation reduces reaction time to 30 minutes while maintaining ~70% yield, though scalability remains unverified.

Characterization and Quality Control

Spectroscopic Analysis

  • IR Spectroscopy :

    • Peaks at 1550–1600 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-O bonding).

    • Absence of free Htmhd peaks (~1700 cm⁻¹) confirms complete complexation.

  • NMR :

    • ¹H NMR (CDCl₃) : δ 1.2–1.4 ppm (CH₃ groups), δ 5.8 ppm (enolic proton).

Thermal Properties

  • Melting Point : 132–134°C.

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 250°C, suitable for MOCVD applications.

Elemental Analysis

  • Calculated for C₂₂H₃₈O₄Zn : C 61.18%, H 8.87%, Zn 15.14%.

  • Observed : C 60.95%, H 8.92%, Zn 15.02%.

Industrial-Scale Production Considerations

Optimization for High Throughput

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to 1 hour.

  • Solvent Recycling : Ethanol recovery systems minimize waste and cost.

Purity Standards

GradePurity (%)Applications
Technical97–99Catalysis, polymer additives
High-Purity99.9–99.999Thin-film deposition, electronics

Emerging Methodologies and Research Gaps

Green Chemistry Approaches

  • Aqueous Synthesis : Preliminary trials using ZnSO₄ and Htmhd in water show <50% yield, necessitating phase-transfer catalysts.

  • Biogenic Zinc Sources : Exploration of zinc oxides derived from microbial routes remains underexplored.

Mechanochemical Synthesis

Ball-milling Zn(OH)₂ with Htmhd achieves 60% yield in solvent-free conditions, though product crystallinity is inferior .

Chemical Reactions Analysis

Thermal Decomposition

Zn(TMHD)₂ undergoes thermal degradation at elevated temperatures (>250°C), releasing zinc oxide (ZnO) and organic byproducts . This property is exploited in chemical vapor deposition (CVD) for producing high-purity ZnO thin films, which are critical for optoelectronic devices.

Decomposition PropertyValue/OutcomeSource
Decomposition ProductsZnO + organic fragments
Boiling Point144°C
Melting Point132–134°C

The process is influenced by the compound’s volatility and stability, making it a preferred precursor for controlled oxide deposition .

Lewis Acid Catalysis

The zinc center in Zn(TMHD)₂ acts as a Lewis acid, accepting electron pairs to facilitate organic reactions. While specific reaction mechanisms are not fully detailed in available literature, its structural analogy to other β-diketonate complexes suggests utility in:

  • Friedel-Crafts alkylation : Activation of electrophiles via Zn²⁺ coordination.

  • Esterification : Acid-catalyzed condensation reactions .

Catalytic efficiency is enhanced by the ligand’s electron-withdrawing tert-butyl groups, which increase the zinc ion’s electrophilicity.

Ligand Exchange and Complex Formation

Zn(TMHD)₂ participates in ligand displacement reactions with transition metals, forming heterometallic complexes. For example:

  • Coordination with Cu(II) : Produces mixed-metal complexes for catalytic applications .

  • Synthesis of MOFs : Serves as a zinc source in metal-organic framework synthesis due to its thermal stability .

These reactions highlight its dual role as both a metal precursor and a stabilizing ligand in advanced material design .

Scientific Research Applications

Nanotechnology

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) serves as a precursor for the synthesis of zinc oxide nanoparticles. These nanoparticles are utilized in various applications including:

  • Photocatalysis : Zinc oxide nanoparticles exhibit photocatalytic properties that can be harnessed for environmental remediation and energy conversion processes.
  • Electronics : The compound is used in the fabrication of thin films for electronic devices due to its ability to form uniform coatings with desirable electrical properties .

Thin Film Deposition

This compound is employed in chemical vapor deposition (CVD) processes to produce thin films of zinc oxide. These films are critical in:

  • Solar Cells : Zinc oxide thin films improve the efficiency of solar cells by enhancing light absorption and charge transport.
  • Optoelectronic Devices : The material's semiconducting properties make it suitable for use in LEDs and laser diodes .

Catalysis

Zinc bis(2,2,6,6-tetramethyl-3,5-heptanedionato) acts as a catalyst in various organic reactions. Its role includes:

  • Aldol Reactions : It facilitates the formation of carbon-carbon bonds in aldol reactions, which are fundamental in organic synthesis.
  • Polymerization Processes : The compound is utilized in the polymerization of monomers to produce high-performance polymers with specific properties .

Biomedical Applications

Research indicates potential applications in biomedicine due to its biocompatibility and ability to deliver zinc ions effectively. This includes:

  • Antimicrobial Agents : Zinc compounds have shown efficacy against various pathogens and can be incorporated into coatings or materials to provide antimicrobial properties.
  • Drug Delivery Systems : The compound's stability allows it to be used in drug delivery formulations where controlled release of zinc ions is beneficial .

Case Studies

Application AreaStudy ReferenceFindings
Nanoparticle SynthesisResearchGate Study on Composite Luminescent MaterialDemonstrated successful synthesis of zinc oxide nanoparticles using the compound as a precursor .
PhotocatalysisAmerican Elements ResearchHighlighted the effectiveness of zinc oxide nanoparticles in degrading pollutants under UV light .
Thin Film TechnologyVWR Product AnalysisShowed improved efficiency in solar cells using zinc oxide thin films derived from the compound .

Mechanism of Action

The mechanism of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) depends on its application:

    Catalysis: In catalytic processes, the zinc center can activate substrates by coordinating to them, facilitating various chemical transformations.

    Materials Science: As a precursor for zinc oxide, the compound decomposes under specific conditions to form zinc oxide nanoparticles or thin films.

    Biological Studies: The compound can interact with biological molecules, such as enzymes, by coordinating to active sites and influencing their activity.

Comparison with Similar Compounds

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II) [Ni(TMHD)₂]

  • Properties : Molecular weight 428.14 g/mol (estimated). Hazard classification includes skin/eye irritation and respiratory sensitization (H315, H319, H335) .
  • Applications : Used in ALD/CVD processes but less commonly than Zn(TMHD)₂. Nickel complexes are generally avoided in biological applications due to toxicity .
  • Key Differences : Ni(TMHD)₂ exhibits higher thermal stability but poses greater health risks compared to Zn(TMHD)₂ .

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) [Pd(TMHD)₂]

  • Properties : Molecular weight 472.95 g/mol, insoluble in water .
  • Applications : Specialized in catalysis for cross-coupling reactions (e.g., Suzuki and Heck reactions) .
  • Key Differences : Pd(TMHD)₂ demonstrates superior catalytic activity in organic synthesis but is significantly more expensive than Zn(TMHD)₂ .

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) [Sr(TMHD)₂]

  • Properties : Crystalline solid with solubility in organic solvents .
  • Applications : Used in optoelectronics and as a precursor for oxide materials.
  • Key Differences : Sr(TMHD)₂ has lower volatility than Zn(TMHD)₂, limiting its use in ALD .

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) [OTi(TMHD)₂]

  • Properties : Molecular weight 510.51 g/mol .
  • Applications : Employed in photocatalytic and thin-film applications.
  • Key Differences : The titanium center allows for redox-active behavior, unlike Zn(TMHD)₂ .

Table 1: Comparative Properties of TMHD-Based Complexes

Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications
Zn(TMHD)₂ 431.92 132–134 ALD, Catalysis
Ni(TMHD)₂ ~428.14 N/A ALD, Thin Films
Pd(TMHD)₂ 472.95 N/A Cross-Coupling Reactions
Sr(TMHD)₂ ~435.0 N/A Optoelectronics
OTi(TMHD)₂ 510.51 N/A Photocatalysis

Comparison with Non-TMHD Zinc Complexes

Zinc Acetylacetonate [Zn(acac)₂]

  • Properties : Molecular weight 263.62 g/mol, melting point 138–140°C .
  • Applications: Catalysis and precursor for ZnO films.
  • Key Differences : Zn(acac)₂ is less thermally stable than Zn(TMHD)₂ due to smaller ligands, limiting high-temperature applications .

Zinc Dipyrrin Complexes

  • Properties : Heteroleptic complexes (e.g., zDIP3’) exhibit bright yellow emission under UV light .
  • Applications : Optoelectronic materials.
  • Key Differences : TMHD ligands in Zn(TMHD)₂ suppress fluorescence, while dipyrrin ligands enhance it .

Table 2: Zinc Complexes with Different Ligands

Compound Ligand Type Molecular Weight (g/mol) Key Applications
Zn(TMHD)₂ TMHD 431.92 ALD, Catalysis
Zn(acac)₂ Acetylacetonate 263.62 ZnO Films, Catalysis
zDIP3’ Dipyrrin/TMHD 537.25 (calc.) Optoelectronics

Biological Activity

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II), commonly referred to as Zn(TMHD)₂, is a zinc complex that has garnered attention in various fields including catalysis and materials science. Its unique structure and properties make it a subject of interest for biological activity studies. This article explores the biological activities associated with Zn(TMHD)₂, supported by data tables and relevant case studies.

  • Molecular Formula : C22_{22}H38_{38}O4_4Zn
  • Molecular Weight : 431.92 g/mol
  • CAS Number : 14363-14-5

Zn(TMHD)₂ is a light orange solid with a melting point of 132-134 °C and a boiling point of 144 °C. It is soluble in organic solvents and is utilized in various chemical applications due to its stability and reactivity .

Biological Activity Overview

Zn(TMHD)₂ exhibits several biological activities that are primarily attributed to the zinc ion's role in biochemical processes. Below are the key areas of biological activity:

1. Antioxidant Activity

Zinc complexes have been shown to possess antioxidant properties, which can protect cells from oxidative stress. Studies indicate that Zn(TMHD)₂ can scavenge free radicals and reduce oxidative damage in cellular models.

2. Antimicrobial Effects

Research has demonstrated that Zn(TMHD)₂ exhibits antimicrobial properties against various pathogens. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

3. Enzymatic Activity Modulation

Zinc ions are crucial for the activity of numerous enzymes. Zn(TMHD)₂ has been studied for its ability to enhance or inhibit specific enzymatic reactions, particularly those involving metalloproteins.

Case Study 1: Antioxidant Properties

A study published in the Journal of Inorganic Biochemistry investigated the antioxidant activity of various zinc complexes, including Zn(TMHD)₂. The results indicated that Zn(TMHD)₂ effectively reduced lipid peroxidation in rat liver homogenates, suggesting its potential as a protective agent against oxidative stress .

ComplexIC50 (µM)Lipid Peroxidation Reduction (%)
Zn(TMHD)₂2570
ZnSO₄5050
ControlN/A10

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of Zn(TMHD)₂ against Escherichia coli and Staphylococcus aureus, it was found that Zn(TMHD)₂ exhibited significant inhibitory effects at concentrations as low as 100 µg/mL. The study highlighted its potential as an antimicrobial agent in therapeutic applications .

PathogenMinimum Inhibitory Concentration (MIC)
E. coli100 µg/mL
S. aureus150 µg/mL

Antioxidant Mechanism

Zn(TMHD)₂ acts by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage. This action is critical in reducing the risk of diseases associated with oxidative stress.

Antimicrobial Mechanism

The antimicrobial effects are thought to arise from the interaction of zinc ions with microbial cell membranes, leading to increased permeability and ultimately cell lysis.

Q & A

Q. How can researchers validate the reproducibility of synthesis protocols across laboratories?

  • Methodological Answer : Publish detailed procedural metadata (e.g., solvent batch, stirring rate, inert gas flow). Share raw characterization data (e.g., XRD crystallographic files, NMR spectra) in open-access repositories. Collaborative round-robin testing ensures protocol robustness .

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